N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO4S/c1-29(27,28)19-9-5-3-7-15(19)21(26)24-18-11-10-13(22)12-16(18)20(25)14-6-2-4-8-17(14)23/h2-12H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUZGTUBAZXPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its molecular characteristics, biological mechanisms, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C24H20Cl2N2O4S
- Molecular Weight: 503.39 g/mol
- IUPAC Name: this compound
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of chlorinated phenyl groups and a methylsulfonyl moiety enhances its potential interactions with biological targets.
Research indicates that this compound exhibits various pharmacological effects:
- Inhibition of Receptor Functions: It has been reported to inhibit the functions of CCR2 and CCR9 receptors, which are involved in inflammatory responses and immune cell trafficking .
- Antimicrobial Properties: The compound shows potential as an antimicrobial agent, affecting various bacterial strains through mechanisms that may involve disruption of cellular integrity or interference with metabolic pathways .
- Anti-inflammatory Effects: Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
Case Study 1: Inhibition of CCR Receptors
A study focused on the compound's ability to inhibit CCR2 and CCR9 receptors demonstrated significant reductions in inflammatory markers in vitro. The findings suggest that this compound could be a candidate for treating diseases such as asthma and rheumatoid arthritis, where these receptors play critical roles .
Case Study 2: Antimicrobial Activity
In vitro assays have shown that this compound exhibits activity against various pathogenic bacteria, including resistant strains. The compound's mechanism appears to involve the inhibition of bacterial protein synthesis, leading to cell death .
Data Table: Biological Activities Summary
Scientific Research Applications
Medicinal Chemistry
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide is primarily investigated for its potential therapeutic properties. It has been noted for:
- Antimicrobial Activity : The compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa . In comparative studies, it demonstrated effectiveness similar to established antibiotics like ciprofloxacin.
- Anticonvulsant Properties : Research indicates that thiazole derivatives, related to this compound, show anticonvulsant effects, suggesting that similar structures may have neuroprotective benefits .
Biological Studies
This compound is also explored for its interactions with biological systems:
- GABA Receptor Modulation : It has been shown to interact with GABA receptors, which play a crucial role in neurotransmission. This interaction may influence conditions such as epilepsy and anxiety disorders .
- Cell Signaling Pathways : Studies indicate that the compound can modulate cell signaling pathways, impacting gene expression and cellular metabolism, which is vital for understanding its pharmacological mechanisms .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various thiazole derivatives, this compound was tested against S. aureus and Pseudomonas aeruginosa. The results indicated that the compound exhibited potent antibacterial activity comparable to standard antibiotics, showcasing its potential as a therapeutic agent .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of thiazole derivatives, where this compound was evaluated for anticonvulsant activity. The study revealed that compounds with similar structural motifs demonstrated significant protection in seizure models, indicating a potential pathway for developing new anticonvulsant medications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Polarity and Solubility: The methylsulfonyl group in the target compound and 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide introduces strong electron-withdrawing effects, enhancing polarity compared to purely halogenated analogs (e.g., 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide ).
Hydrogen Bonding and Bioactivity :
- Compounds with hydroxy groups (e.g., 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide ) or sulfamoyl linkages (e.g., 4-chloro-3-(furan-2-ylmethylsulfamoyl)-benzamide ) exhibit enhanced hydrogen-bonding capacity, which may improve target binding in enzymatic or receptor-based applications.
Research Implications
- Drug Design : The methylsulfonyl group in the target compound could improve metabolic stability compared to chloro analogs, as seen in sulfonamide-containing pharmaceuticals .
- Agrochemical Potential: Structural parallels to pesticidal benzamides (e.g., flutolanil, cyprofuram ) suggest possible utility in crop protection, though further testing is required.
- Crystallographic Studies : Related benzamides (e.g., N-(4-chlorophenyl)-2-hydroxybenzamide ) have been crystallographically characterized, providing a roadmap for analyzing the target’s solid-state properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acid intermediates. Optimization involves controlling pH (e.g., neutral to slightly acidic conditions) and temperature (25–30°C). For example, fluorescence studies of analogous benzamides achieved optimal yields at pH 5 and 25°C . Purification via column chromatography and validation by thin-layer chromatography (TLC) ensures product integrity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Answer : Essential techniques include:
- IR spectroscopy : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹).
- NMR (¹H and ¹³C) : For aromatic proton environments and methylsulfonyl group characterization.
- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns.
- Elemental analysis : For empirical formula validation.
These methods are standard for benzamide derivatives .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended for data refinement?
- Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. Use SHELX (e.g., SHELXL for refinement) to model electron density maps and resolve disorder. Tools like ORTEP-3 and WinGX facilitate graphical representation and data analysis. For example, SHELX is widely used for small-molecule refinement due to its robustness in handling high-resolution data .
Q. What methodological considerations are critical for fluorescence-based studies of this benzamide derivative?
- Answer : Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance fluorescence intensity.
- pH optimization : Maximum intensity observed at pH 5 due to protonation/deprotonation effects on the amide group.
- Temperature control : Stability at 25°C, with quenching observed at higher temperatures.
- Binding constant determination : Use Stern-Volmer plots to quantify interactions with biological targets.
These conditions were validated for structurally similar benzamides .
Q. How can researchers reconcile discrepancies in reported biological activities of structurally analogous compounds?
- Answer : Discrepancies may arise from variations in:
- Purity : Validate via TLC and elemental analysis.
- Stereochemistry : Use chiral HPLC or circular dichroism (CD) for enantiomeric resolution.
- Assay conditions : Standardize cell lines, incubation times, and enzyme concentrations.
Computational tools like molecular docking (e.g., AutoDock Vina) predict binding modes to explain divergent activities .
Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice of this compound?
- Answer : Employ graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., chains, rings). Tools like Mercury (CCDC) visualize packing motifs, while SHELX refines H-bond distances and angles. Studies on related benzamides highlight the role of sulfonyl and amide groups in stabilizing crystal structures .
Data Contradiction and Validation
Q. How should researchers address conflicting data on the enzymatic inhibition potency of this compound?
- Answer : Cross-validate using:
- Surface plasmon resonance (SPR) : For real-time kinetic analysis of enzyme binding.
- Fluorescence quenching : To measure ligand-receptor dissociation constants (Kd).
- In vitro assays : Compare IC₅₀ values across multiple cell lines.
Contradictions may stem from assay sensitivity or compound aggregation; dynamic light scattering (DLS) can detect aggregates .
Methodological Tables
| Parameter | Optimal Condition | Technique | Reference |
|---|---|---|---|
| Synthesis pH | 5.0 | Potentiometric titration | |
| Fluorescence λex/λem | 340/380 nm | Spectrofluorometry | |
| Crystallography Software | SHELXL, WinGX | X-ray diffraction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
